Dimethyl azelate

Catalog No.
S601586
CAS No.
1732-10-1
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl azelate

CAS Number

1732-10-1

Product Name

Dimethyl azelate

IUPAC Name

dimethyl nonanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3

InChI Key

DRUKNYVQGHETPO-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCC(=O)OC

Synonyms

Azelaic Acid Dimethyl Ester; Nonanedioic Acid Dimethyl Ester; Dimethyl Azelate; Dimethyl Nonane-1,9-dioate; Dimethyl Nonanedioate; Methyl Azelate; NSC 59040

Canonical SMILES

COC(=O)CCCCCCCC(=O)OC

Antimicrobial Properties

Dimethyl azelate has been investigated for its potential to inhibit the growth of certain bacteria. Studies have shown effectiveness against mutant strains of Bacillus anthracis (anthrax) and Clostridium botulinum (botulism) when applied topically.[Source: ] However, further research is needed to determine its efficacy against other bacterial strains and its suitability for clinical applications.

Anti-inflammatory Effects

Research suggests that dimethyl azelate may possess anti-inflammatory properties. It has been shown to inhibit polymorphonuclear leukocytes (PMNs), which are immune cells involved in inflammatory responses. This finding suggests that dimethyl azelate might be beneficial in treating acute respiratory distress syndrome (ARDS), a condition characterized by excessive inflammation in the lungs. [Source: ] However, more research is necessary to fully understand its potential therapeutic role in ARDS and other inflammatory conditions.

Molecular Structure Analysis

The key feature of DMA's structure is the nine-carbon chain (nonanedioic acid) with a methyl group (CH3) attached to each end via ester linkages (C-O-C) []. This structure classifies DMA as a medium-chain diester []. The presence of two ester groups makes DMA a polar molecule, influencing its solubility and reactivity.


Chemical Reactions Analysis

Synthesis:

DMA can be synthesized through the esterification of azelaic acid with methanol. This reaction typically involves an acid catalyst, such as sulfuric acid (H2SO4), to promote the formation of the ester bond.

H2SO4 (cat)C9H16O4 (azelaic acid) + 2CH3OH (methanol) → CH3OCO(CH2)7COOCH3 (DMA) + 2H2O (water) [Eqn. 1]

Decomposition:

Under high temperatures or strong acidic/basic conditions, DMA can undergo hydrolysis, breaking down into its original components, azelaic acid and methanol.

H2OCH3OCO(CH2)7COOCH3 (DMA) → C9H16O4 (azelaic acid) + 2CH3OH (methanol) [Eqn. 2]


Physical And Chemical Properties Analysis

  • Melting point: 27 °C []
  • Boiling point: 275 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane. Slightly soluble in water [].
  • Density: 1.43 g/mL []
  • Stability: Relatively stable under normal storage conditions. Can hydrolyze under acidic or basic conditions.

XLogP3

2.5

UNII

29185K7OEI

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 86 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1732-10-1

Wikipedia

Dimethyl azelate

General Manufacturing Information

Nonanedioic acid, 1,9-dimethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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